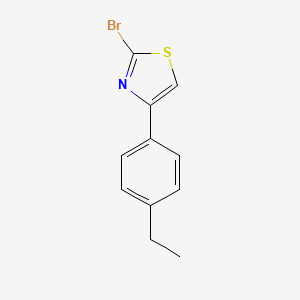

2-bromo-4-(4-ethylphenyl)Thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(4-ethylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVUSBDBEOXCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702926 | |

| Record name | 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-39-8 | |

| Record name | 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scalable Synthesis of 2-bromo-4-(4-ethylphenyl)thiazole

A Modular Hantzsch-Sandmeyer Protocol

Executive Summary

The compound 2-bromo-4-(4-ethylphenyl)thiazole is a critical heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and superoxide dismutase mimics. Its 2-bromo functionality serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-ethylphenyl moiety provides essential lipophilic interactions in protein binding pockets.

This guide presents a robust, three-step synthetic route prioritized for regioselectivity and scalability. Unlike direct bromination of the thiazole ring—which often suffers from poor selectivity—this protocol utilizes a Hantzsch condensation followed by a non-aqueous Sandmeyer reaction . This ensures exclusive halogenation at the C2 position.

Retrosynthetic Analysis

The strategic disconnection relies on the assembly of the thiazole core via the interaction of an

Figure 1: Retrosynthetic logic flow ensuring C2-regiospecificity.

Experimental Protocols

Module 1: Synthesis of

-Bromoketone Precursor

Reaction: Bromination of 4'-ethylacetophenone. Rationale: Use of N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) is preferred over elemental bromine for safety and to minimize over-bromination.

-

Reagents: 4'-Ethylacetophenone (1.0 eq), NBS (1.05 eq), p-TsOH (0.1 eq).

-

Solvent: Acetonitrile (MeCN).

Protocol:

-

Charge a round-bottom flask with 4'-ethylacetophenone (10.0 g, 67.5 mmol) and Acetonitrile (100 mL).

-

Add p-TsOH (1.16 g, 6.75 mmol) followed by NBS (12.6 g, 70.8 mmol) in portions.

-

Heat the mixture to reflux (

C) for 3 hours. -

Monitor: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (

) and appearance of the monobromo product ( -

Workup: Cool to RT. Remove solvent in vacuo.[1] Dissolve residue in DCM, wash with water (

mL) and brine. Dry over -

Yield: Expect ~90-95% as a light yellow oil/solid.

-

Note: The product is a lachrymator. Handle in a fume hood.

-

Module 2: Hantzsch Thiazole Cyclization

Reaction: Condensation of

-

Reagents: 2-bromo-1-(4-ethylphenyl)ethan-1-one (from Module 1), Thiourea (1.1 eq).

-

Solvent: Ethanol (EtOH).[3]

Protocol:

-

Dissolve the

-bromoketone (15.0 g, 66 mmol) in absolute Ethanol (150 mL). -

Add Thiourea (5.5 g, 72.6 mmol).

-

Heat to reflux for 2–4 hours. A heavy precipitate (HBr salt of the aminothiazole) typically forms.

-

Workup: Cool the mixture to

C. Filter the precipitate. -

Free Basing: Suspend the solid in water and adjust pH to ~9-10 using

or -

Characterization: The product 2-amino-4-(4-ethylphenyl)thiazole is a crystalline solid.

-

Checkpoint: Purity should be >98% by HPLC before proceeding.

-

Module 3: The Non-Aqueous Sandmeyer (Radical-Polar Crossover)

Reaction: Conversion of C2-amino to C2-bromo.[7]

Rationale: Classical aqueous Sandmeyer (

-

Reagents: 2-amino-4-(4-ethylphenyl)thiazole (1.0 eq), Copper(II) Bromide (

, 1.5 eq), tert-Butyl Nitrite ( -

Solvent: Anhydrous Acetonitrile (MeCN).

Protocol:

-

In a dry 3-neck flask under

, suspend -

Add

(6.9 g, 8.0 mL, 67 mmol) dropwise at RT. The solution will turn dark. -

Cool to

C. -

Add 2-amino-4-(4-ethylphenyl)thiazole (6.1 g, 30 mmol) portion-wise over 15 minutes.

-

Critical: Evolution of

gas will occur. Ensure distinct venting.

-

-

Allow to warm to RT and stir for 2 hours. (Optional: Heat to

C for 30 mins to drive completion). -

Quench: Pour into 200 mL of 1M HCl (to break Cu-complexes) and extract with EtOAc (

mL). -

Purification: Silica gel chromatography (Eluent: Hexane/EtOAc 95:5).

-

Target: This compound (Light yellow solid).

Process Data & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Overall Yield | 60–75% (3 steps) | If low, check dryness of MeCN in Step 3. |

| Appearance | Off-white to pale yellow solid | Dark color indicates residual Copper; wash with |

| Key impurity | 4-(4-ethylphenyl)thiazole (Protodeamination) | Caused by insufficient |

| Scale Limit | Tested up to 100g batches | Exotherm in Step 3 requires active cooling on >50g scale. |

Mechanism & Workflow Visualization

The Sandmeyer transformation of aminothiazoles proceeds via a radical-nucleophilic aromatic substitution (

Figure 2: Integrated process workflow from commodity starting material to target.

Quality Control (Validation)

To validate the synthesis, compare analytical data against these predicted standards (based on homologous series):

-

1H NMR (400 MHz,

):- 7.80 (d, J=8.2 Hz, 2H, Ar-H ortho to thiazole)

- 7.35 (s, 1H, Thiazole C5-H)

- 7.28 (d, J=8.2 Hz, 2H, Ar-H meta to thiazole)

-

2.68 (q, J=7.6 Hz, 2H,

-

1.25 (t, J=7.6 Hz, 3H,

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 268.17 (for

) / 270.17 (for -

Observe characteristic 1:1 isotopic pattern for Bromine.

-

References

-

Hodgetts, K. J. (2001). A Versatile Synthesis of 2-Substituted Thiazoles from 2-Aminothiazoles via Aprotic Diazotization. Journal of Organic Chemistry , 66(23), 7925–7929. Link

-

Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. Journal of Organic Chemistry , 42(14), 2426–2430. Link

-

Li, X., et al. (2013). Synthesis of 2-(4-Bromophenyl)thiazole Derivatives. Chemistry - An Asian Journal , 8(7), 1408-1411.[8] Link

-

National Institutes of Health (NIH). (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. PMC2807992 . Link

Sources

- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-bromo-4-(4-ethylphenyl)thiazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetic building block 2-bromo-4-(4-ethylphenyl)thiazole. Thiazole derivatives are of significant interest in medicinal chemistry and materials science, making unambiguous structural confirmation paramount.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not only predicted spectral data based on established principles and analogous structures but also field-proven protocols for data acquisition. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Structural Significance of this compound

The compound this compound is a heterocyclic molecule featuring a bromine atom at the 2-position, a common reactive handle for further functionalization (e.g., via Suzuki or Stille coupling), and a 4-ethylphenyl substituent at the 4-position.[3] The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[4] Therefore, the precise and accurate structural elucidation of its derivatives is a critical step in any research and development pipeline.

This guide outlines a multi-technique spectroscopic approach to confirm the identity and purity of this compound. We will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, grounding these predictions in data from closely related analogues and fundamental chemical principles.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 2-bromo-4-phenylthiazole[5], we can confidently predict the spectrum for the ethyl-substituted analogue.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

-

Thiazole Proton (H-5): A sharp singlet is expected for the lone proton on the thiazole ring. In the parent compound 2-bromo-4-phenylthiazole, this proton appears at ~8.16 ppm (in DMSO-d₆)[5]. In a less polar solvent like CDCl₃, a slightly upfield shift is anticipated.

-

δ 7.50-7.60 (s, 1H, Thiazole H-5)

-

-

Aromatic Protons (Ethylphenyl Ring): The para-substituted ethylphenyl group will present as a classic AA'BB' system, which often appears as two distinct doublets.

-

δ 7.85-7.95 (d, J ≈ 8.5 Hz, 2H, Ar-H ortho to thiazole)

-

δ 7.25-7.35 (d, J ≈ 8.5 Hz, 2H, Ar-H ortho to ethyl)

-

-

Ethyl Group Protons: The ethyl group will give rise to a quartet and a triplet, with their characteristic coupling constant.

-

δ 2.70-2.80 (q, J ≈ 7.6 Hz, 2H, -CH₂-)

-

δ 1.25-1.35 (t, J ≈ 7.6 Hz, 3H, -CH₃)

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The predicted shifts are based on data from similar thiazole and chromone structures.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

-

Thiazole Carbons:

-

C-2 (C-Br): ~140-145 ppm

-

C-4: ~155-160 ppm

-

C-5: ~115-120 ppm

-

-

Ethylphenyl Carbons:

-

C-1' (Quaternary): ~130-132 ppm

-

C-4' (Quaternary): ~148-152 ppm

-

C-2'/C-6' (Aromatic CH): ~126-128 ppm

-

C-3'/C-5' (Aromatic CH): ~128-130 ppm

-

-

Ethyl Group Carbons:

-

-CH₂-: ~28-30 ppm

-

-CH₃: ~15-17 ppm

-

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure proper relaxation of quaternary carbons.

-

Collect 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions (cm⁻¹):

-

3100-3000: Aromatic and Thiazole C-H stretch.

-

2965-2850: Aliphatic C-H stretch from the ethyl group.

-

~1600, ~1550, ~1480: C=C and C=N stretching vibrations characteristic of the aromatic and thiazole rings.[5]

-

~830-840: Strong C-H out-of-plane bending, indicative of 1,4-disubstitution (para) on the phenyl ring.[7]

-

~1000-1100: Potential region for C-Br stretching, though often weak and difficult to assign definitively.

Protocol 2: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For a bromo-compound, the isotopic pattern is a key diagnostic feature.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks of nearly equal intensity corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Calculated Monoisotopic Mass for C₁₁H₁₀⁷⁹BrNS: 266.9772 m/z.

-

Calculated Monoisotopic Mass for C₁₁H₁₀⁸¹BrNS: 268.9751 m/z.

-

Observation: A strong signal cluster at m/z ≈ 267 and 269 in a ~1:1 ratio.

-

-

Key Fragmentation:

-

[M - CH₃]⁺: Loss of a methyl radical (m/z ≈ 252/254).

-

[M - C₂H₅]⁺: Loss of an ethyl radical, a common fragmentation for ethylbenzenes (m/z ≈ 238/240). This is expected to be a significant peak.

-

[M - Br]⁺: Loss of a bromine radical (m/z ≈ 188).

-

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (~100 µg/mL in methanol or dichloromethane) via a direct insertion probe or through a GC inlet.

-

Instrumentation: Use a magnetic sector or quadrupole mass spectrometer.

-

Ionization: Utilize standard Electron Ionization (EI) at 70 eV. This energy level is standard because it provides reproducible fragmentation patterns.

-

Analysis: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions to corroborate the proposed structure. Compare the observed isotopic distribution for bromine-containing fragments with theoretical patterns.

Summary of Spectroscopic Data

The following table summarizes the predicted key data points for the confident identification of this compound.

| Technique | Parameter | Predicted Value / Observation |

| ¹H NMR | Thiazole H-5 | δ 7.50-7.60 (s, 1H) |

| Aromatic CH | δ 7.85-7.95 (d, 2H), δ 7.25-7.35 (d, 2H) | |

| Ethyl CH₂ | δ 2.70-2.80 (q, 2H) | |

| Ethyl CH₃ | δ 1.25-1.35 (t, 3H) | |

| ¹³C NMR | Thiazole Carbons | ~140-145 (C-Br), ~155-160 (C4), ~115-120 (C5) |

| Aromatic Carbons | ~126-152 (6 signals) | |

| Ethyl Carbons | ~28-30 (-CH₂-), ~15-17 (-CH₃) | |

| IR | C-H (Aromatic) | 3100-3000 cm⁻¹ |

| C-H (Aliphatic) | 2965-2850 cm⁻¹ | |

| C=C / C=N | ~1600, ~1550, ~1480 cm⁻¹ | |

| p-Subst. Bend | ~830-840 cm⁻¹ | |

| MS (EI) | Molecular Ion | m/z ≈ 267/269 (1:1 ratio) |

| Key Fragment | m/z ≈ 238/240 ([M - C₂H₅]⁺) |

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The predicted data, derived from established chemical principles and analysis of analogous structures, provides a robust template for researchers. The ¹H NMR defines the proton framework, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies key functional groups and substitution patterns, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). By following the detailed protocols herein, scientists can ensure the generation of high-quality, reproducible data for confident structural assignment.

References

-

Butin, A. V., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

-

Papanastasiou, I., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(2), 231-243. [Link]

-

IJSDR. (2023). Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. International Journal of Scientific Development and Research, 8(6). [Link]

-

ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. [Link]

-

RJPBCS. (2015). Synthesis and Characterization of Some New Thiazole Compounds and Study of their Biological Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727. [Link]

-

Sareen, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. [Link]

-

Al-Sultani, K. H., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal, 20(3), 1039. [Link]

-

ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]

-

Papanastasiou, I., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(2), 231–243. [Link]

-

Chen, Y.-L., et al. (2022). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 27(3), 999. [Link]

-

Royal Society of Chemistry. Supporting Information for manuscript b512911h. [Link]

-

Butin, A. V., et al. (2014). 2-Bromo-4-phenyl-1,3-thia-zole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

-

Xavier, R. J., & Gobinath, E. (2018). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][5]thiazole] Crystal. Asian Journal of Scientific Research, 11(2), 256-267. [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

-

Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry, 17(3), 1471-1475. [Link]

-

SpectraBase. 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide - Optional[1H NMR] - Spectrum. [Link]

-

PubChemLite. 2-bromo-4-phenyl-1,3-thiazole (C9H6BrNS). [Link]

-

PubChem. 2-Bromo-4-phenyl-1,3-thiazole. [Link]

-

Saraf, S., et al. Infrared Spectra of Phenothiazines. Journal of the Chemical Society of Pakistan. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Introduction: The Thiazole Scaffold and the Enduring Power of the Hantzsch Synthesis

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Bromo-4-Arylthiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This privileged scaffold is embedded in a multitude of natural products and synthetic pharmaceuticals, including Vitamin B1 (Thiamine), and exhibits a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Consequently, robust and versatile synthetic routes to functionalized thiazoles are of paramount importance to drug development professionals.

Among the various methods developed, the Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely utilized strategies.[3][7] Its enduring appeal lies in its operational simplicity and the use of readily available starting materials. The classic Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9]

This guide provides an in-depth exploration of a specific, highly valuable application of this reaction: the synthesis of 2-bromo-4-arylthiazoles. These molecules are not typically the final target but serve as powerful and versatile intermediates. The 2-bromo substituent acts as a synthetic handle, enabling further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity and generate diverse libraries of drug candidates. This guide will detail the core mechanism, provide field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Core Reaction: Mechanism and Rationale

The synthesis of a 2-bromo-4-arylthiazole is a two-stage process. First, the thiazole core is constructed via the Hantzsch synthesis to yield a stable 2-amino-4-arylthiazole precursor. Second, the 2-amino group is chemically transformed into the desired 2-bromo group via a diazotization-bromination sequence.

Part 1: Formation of the 2-Amino-4-Arylthiazole Core

The foundational step is the reaction between an α-bromoacetophenone (to introduce the 4-aryl group) and thiourea (to provide the nitrogen and sulfur atoms and the 2-amino group).[8][9][10]

The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom on the α-bromoacetophenone. This forms an isothiouronium salt intermediate.[8]

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8][9] The thermodynamic driving force for this step is the formation of the highly stable aromatic system.

The overall reaction is typically conducted with gentle heating in a protic solvent like ethanol or methanol.[8]

Part 2: Conversion to 2-Bromo-4-Arylthiazole via Sandmeyer Reaction

With the 2-amino-4-arylthiazole in hand, the crucial transformation to the 2-bromo analogue is achieved. The Sandmeyer reaction is the classic and most effective method for this. It involves two key stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper facilitates the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromide onto the thiazole ring.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for each critical step.

Protocol A: Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This procedure is a representative example for the synthesis of the 2-amino-4-arylthiazole core.[9][11]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 1.0 g)

-

Thiourea (7.5 mmol, 0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Rationale: A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.

-

Solvent Addition: Add 5 mL of methanol to the vial. Rationale: Methanol serves as an effective solvent for both reactants and facilitates the reaction. Ethanol is also commonly used.

-

Heating: Place the vial on a hot plate set to a low temperature (approx. 100°C plate setting, resulting in gentle reflux of the methanol) and stir for 30-60 minutes.[9] Rationale: Heating provides the necessary activation energy to drive the reaction towards the stable aromatic product.

-

Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Neutralization and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir the mixture. A precipitate should form. Rationale: The initial product exists as the hydrobromide (HBr) salt, which is often soluble in the reaction medium.[8] The weak base (Na₂CO₃) neutralizes the salt, forming the free base of the thiazole, which is poorly soluble in water and precipitates out.[9]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and residual methanol.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven at low heat. The product is often pure enough for the next step without further purification.

Protocol B: Synthesis of 2-Bromo-4-phenylthiazole

Safety Note: This procedure involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the reaction mixture cold and do not isolate the intermediate salt.

Materials:

-

2-Amino-4-phenylthiazole (4.0 mmol, 0.70 g)

-

48% Hydrobromic Acid (HBr) (10 mL)

-

Copper(I) Bromide (CuBr) (4.4 mmol, 0.63 g)

-

Sodium Nitrite (NaNO₂) (4.4 mmol, 0.30 g)

-

Deionized Water

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

Acidic Suspension: In a 100 mL beaker, suspend 2-amino-4-phenylthiazole (4.0 mmol) in 10 mL of 48% HBr. Cool the mixture to 0-5 °C in an ice-water bath with stirring. Rationale: A strong acid is required for the formation of nitrous acid and the subsequent diazonium salt. The low temperature is critical for the stability of the diazonium intermediate.

-

Diazotization: Dissolve sodium nitrite (4.4 mmol) in a minimal amount of cold water (~2 mL). Add this solution dropwise to the cold, stirring thiazole suspension over 15 minutes. Ensure the temperature does not rise above 5 °C. Stir for an additional 20 minutes in the ice bath. Rationale: Slow, dropwise addition prevents a sudden exotherm and localized high concentrations of nitrous acid, which could lead to unwanted side reactions or decomposition.

-

Catalyst Addition: In a separate flask, dissolve copper(I) bromide (4.4 mmol) in 5 mL of 48% HBr with gentle warming, then cool. Add the cold diazonium salt solution slowly to the stirring CuBr solution.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60 °C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 30-60 minutes). Rationale: The Cu(I) catalyst facilitates the displacement of the diazonium group (-N₂) by the bromide. The evolution of N₂ gas is a visual indicator that the reaction is proceeding.

-

Workup and Extraction: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution to remove excess acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4-phenylthiazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Optimization and Troubleshooting

Optimizing the initial Hantzsch synthesis (Protocol A) is key to a successful overall sequence. Several parameters can be adjusted to improve yields and reduce reaction times.

Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis

| Parameter | Conventional Condition | Alternative/Optimized Condition | Rationale & Expected Outcome | Reference |

| Energy Source | Conventional Heating (Hot Plate) | Ultrasonic Irradiation | Provides energy through acoustic cavitation, often leading to significantly shorter reaction times and higher yields at room temperature. | [4] |

| Microwave Irradiation | Efficiently heats the reaction mixture, dramatically reducing reaction times from hours to minutes. | [11] | ||

| Solvent | Ethanol, Methanol | Green Solvents (e.g., water, ionic liquids) | Reduces environmental impact. Water can be an effective medium, especially with catalysts like β-cyclodextrin. | [10] |

| Solvent-Free (Grinding) | An environmentally benign approach where reactants are ground together, often completing in seconds with high yields. | [10] | ||

| Catalyst | None (Thermal) | Silica-Supported Tungstosilicic Acid | A reusable, heterogeneous acid catalyst that can improve reaction efficiency and yield under milder conditions. | [4][12] |

| Acidic Conditions (e.g., HCl) | Neutral or Slightly Basic | Can alter the regioselectivity with N-substituted thioureas and may lead to isomeric impurities. Neutral conditions are generally preferred. | [13] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield (Protocol A) | 1. Impure α-haloketone (starting material may have degraded).2. Suboptimal reaction conditions (time/temperature).3. Product loss during workup (product is slightly soluble in water/methanol). | 1. Check the purity of the α-haloketone by TLC or NMR before use.2. Increase reaction time or temperature moderately. Consider switching to microwave or ultrasound conditions.[11]3. After precipitation, chill the mixture in an ice bath before filtration to minimize solubility losses. |

| Formation of Side Products | 1. Self-condensation of the α-haloketone.2. Formation of isomeric impurities (more common with substituted thioureas under acidic conditions).[13] | 1. Use a slight excess of the thiourea component.2. Ensure the reaction is run under neutral or slightly basic final workup conditions. |

| Difficulty in Purification | 1. Oily product instead of a solid.2. Co-elution of impurities during column chromatography. | 1. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure complete neutralization during workup.2. Adjust the polarity of the chromatography eluent system. Consider recrystallization as an alternative purification method. |

| Low Yield (Protocol B) | 1. Incomplete diazotization.2. Premature decomposition of the diazonium salt. | 1. Ensure all reagents are fresh, especially the sodium nitrite. Use a slight excess of NaNO₂ and HBr.2. Strictly maintain the reaction temperature between 0-5 °C during the diazotization step. Add the NaNO₂ solution very slowly. |

Conclusion

The Hantzsch synthesis provides a direct and efficient pathway to the 2-amino-4-arylthiazole scaffold. The subsequent Sandmeyer reaction offers a classic and reliable method for converting this precursor into the highly valuable 2-bromo-4-arylthiazole synthetic intermediate. By understanding the underlying mechanisms, carefully controlling reaction parameters, and applying the troubleshooting knowledge outlined in this guide, researchers can effectively leverage this synthetic sequence to access a wide array of complex molecules for applications in drug discovery and materials science. The 2-bromo-4-arylthiazole core remains a powerful building block, opening the door to countless possibilities through modern cross-coupling chemistry.

References

-

Bouherrou, H., Saidoun, A., Messaoudi, M., Chib, R., Ben-Tama, A., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Asif, M. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Zin, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

-

Pattanayak, P. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. [Link]

-

Koval, I. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

-

Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

-

Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Arkivoc. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Nannini, G., et al. (1980). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

-

Gande, A., & Kapal, P. K. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

-

Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Semantic Scholar. [Link]

-

Desale, P. S., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 7. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Starting materials for 2-bromo-4-(4-ethylphenyl)thiazole synthesis

Part 1: Executive Technical Summary

The synthesis of 2-bromo-4-(4-ethylphenyl)thiazole represents a critical entry point for developing diverse pharmaceutical scaffolds. The 2-bromothiazole moiety serves as a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), allowing for the rapid elaboration of the thiazole core.[1]

This guide details the Hantzsch-Sandmeyer Sequence , the most robust and scalable route for this specific derivative. Unlike direct halogenation of the thiazole ring, which suffers from poor regioselectivity, this route guarantees the position of the bromine atom by installing it via a diazonium intermediate derived from a regiochemically defined amine.

Retrosynthetic Logic

The target molecule is disassembled into two primary precursors:

-

The Electrophile: 2-Bromo-1-(4-ethylphenyl)ethan-1-one (α-bromoketone).

-

The Nucleophile: Thiourea.

These combine to form the 2-aminothiazole intermediate, which is subsequently converted to the bromide using a non-aqueous Sandmeyer protocol.

Part 2: Critical Starting Materials

The success of this synthesis relies heavily on the purity and handling of the following starting materials.

Primary Carbon Source: 4'-Ethylacetophenone

-

CAS Number: 937-30-4

-

Role: Precursor to the α-haloketone.

-

Purity Requirement:

97% (GC). Isomers (2'- or 3'-ethyl) must be absent, as they carry through the synthesis and are difficult to separate from the final thiazole. -

Handling: Stable liquid. Store at room temperature.

Cyclization Reagent: Thiourea[2][3]

-

CAS Number: 62-56-6

-

Role: Provides the N-C-S skeleton for the thiazole ring.

-

Purity Requirement:

99%. -

Handling: Hygroscopic solid. Store in a desiccator. Moisture content can retard the cyclization rate in anhydrous protocols.

Halogenating Agents[1][4][5][6][7][8]

-

Bromine (Br

): (CAS 7726-95-6) - The classic reagent for converting the acetophenone to the phenacyl bromide. Warning: Highly corrosive and toxic. -

Copper(II) Bromide (CuBr

): (CAS 7789-45-9) - The bromine source for the Sandmeyer reaction. Must be anhydrous for optimal yields.

Diazotization Reagent: tert-Butyl Nitrite (t-BuONO)

-

CAS Number: 540-80-7

-

Role: Radical initiator and source of NO for non-aqueous diazotization.

-

Why this over NaNO

? Heterocyclic diazonium salts are often unstable in the aqueous acid conditions required for NaNO

Part 3: Synthetic Workflow & Visualization

The following diagram illustrates the optimized pathway, highlighting the transformation of starting materials into the target scaffold.

Figure 1: Step-wise conversion of 4'-ethylacetophenone to the target 2-bromothiazole via Hantzsch-Sandmeyer sequence.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific precipitates or color changes serves as a checkpoint for the chemist.

Step 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethan-1-one

This step converts the commercially available acetophenone into the reactive α-bromoketone.

Safety Note: α-Haloketones are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a pressure-equalizing addition funnel and a thermometer.

-

Dissolution: Dissolve 4'-ethylacetophenone (14.8 g, 100 mmol) in Glacial Acetic Acid (50 mL). Cool the solution to 0–5 °C using an ice bath.

-

Bromination: Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes.

-

Checkpoint: The red color of bromine should disappear rapidly upon addition, indicating consumption. If color persists, pause addition.

-

-

Workup: Stir for an additional 1 hour at room temperature. Pour the mixture into ice-water (200 mL).

-

Isolation: Extract with dichloromethane (3 x 50 mL). Wash the organic layer with saturated NaHCO

(to remove acetic acid) and brine. Dry over MgSO -

Validation: The product should be a light yellow oil or low-melting solid.

H NMR (CDCl

Step 2: Hantzsch Cyclization to 2-Amino-4-(4-ethylphenyl)thiazole

This step constructs the thiazole ring.

-

Reaction: In a 250 mL flask, dissolve the crude α-bromoketone (from Step 1, ~100 mmol) in Ethanol (100 mL). Add Thiourea (7.6 g, 100 mmol).

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Checkpoint: A bulky white or pale yellow precipitate (the hydrobromide salt of the thiazole) often forms during reflux or upon cooling.

-

-

Neutralization: Cool the mixture and concentrate to half volume. Pour into water (200 mL) and basify with Ammonium Hydroxide (NH

OH) to pH 9-10. -

Isolation: Filter the resulting free base precipitate. Wash with water and cold ethanol. Recrystallize from ethanol/water if necessary.[2]

-

Data: Yields are typically 80-90%.

Step 3: Non-Aqueous Sandmeyer to this compound

This step replaces the amino group with bromine.

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Reagents: Suspend Copper(II) Bromide (26.8 g, 120 mmol, 1.2 equiv) in anhydrous Acetonitrile (100 mL). Add tert-Butyl Nitrite (15.5 g, 150 mmol, 1.5 equiv).

-

Addition: Add the 2-aminothiazole (20.4 g, 100 mmol) portion-wise to the stirring mixture.

-

Observation: Evolution of Nitrogen gas (N

) will be observed.

-

-

Heating: Heat the reaction to 60 °C for 2 hours.

-

Workup: Quench with 20% aqueous HCl (to decompose copper complexes) and extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate 95:5) is usually required to remove trace de-aminated byproducts.

Part 5: Data Summary & Specifications

| Parameter | Specification | Note |

| Target Formula | C | |

| Molecular Weight | 268.17 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Key NMR Signal | Thiazole C5-H: | Distinct singlet; absence of NH |

| Storage | 2-8 °C, protect from light | Light sensitive due to C-Br bond |

References

-

Doyle, M. P.; Siegfried, B.; Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides from Arylamines." Journal of Organic Chemistry, 1977 , 42(14), 2426–2430. Link

-

Organic Syntheses. "p-Bromophenacyl Bromide." Org.[3][4] Synth.1929 , 9, 20. (Provides the foundational protocol for phenacyl bromide synthesis). Link

- Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 1887, 20, 3118. (The original description of the Hantzsch synthesis).

-

Sigma-Aldrich. "2-Bromo-4-phenyl-1,3-thiazole Product Specification." (Used for physical property benchmarking of the analog). Link

Sources

CAS number and chemical information for 2-bromo-4-(4-ethylphenyl)thiazole

CAS Registry Number: 99983-39-8 Chemical Family: 2,4-Disubstituted Thiazoles / Heteroaryl Bromides Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, VCP Modulators)

Executive Summary & Chemical Identity

2-bromo-4-(4-ethylphenyl)thiazole is a high-value heterocyclic building block characterized by the presence of a lipophilic ethylphenyl group at the C4 position and a reactive bromide at the C2 position. This specific substitution pattern renders it a "linchpin" scaffold in medicinal chemistry: the C2-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

Physicochemical Profile

| Property | Value / Description | Note |

| CAS Number | 99983-39-8 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 268.17 g/mol | |

| Exact Mass | 266.9717 | Monoisotopic ( |

| Appearance | Off-white to pale yellow crystalline solid | Typical of bromothiazoles |

| LogP (Predicted) | 4.2 ± 0.4 | High lipophilicity due to ethylphenyl group |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |

Synthetic Architectures and Regiocontrol

The synthesis of 2-bromo-4-arylthiazoles presents a specific regiochemical challenge. Direct bromination of 4-arylthiazoles often leads to C5-bromination due to the electrophilic nature of the C5 position. Conversely, palladium-catalyzed coupling of 2,4-dibromothiazole typically favors the C2 position, yielding the incorrect isomer (2-aryl-4-bromothiazole).

Therefore, the Hantzsch-Sandmeyer Sequence is the authoritative, self-validating route to ensure 100% regiochemical fidelity for the 2-bromo-4-aryl isomer.

Pathway Visualization (DOT)

The following diagram illustrates the critical divergence between the high-fidelity Hantzsch route and the regiochemically risky Suzuki route.

Figure 1: Comparative synthetic logic. The Hantzsch-Sandmeyer route (top) guarantees the correct isomeric structure, whereas direct coupling (bottom) risks regiochemical inversion.

Detailed Experimental Protocols

Stage 1: Hantzsch Thiazole Synthesis

Objective: Construct the thiazole ring with the aryl group locked at position 4.

-

Reagents: 2-Bromo-1-(4-ethylphenyl)ethanone (1.0 eq), Thiourea (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve 2-bromo-1-(4-ethylphenyl)ethanone in ethanol (0.5 M concentration).

-

Add thiourea in a single portion.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (the starting bromide disappears rapidly).

-

Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.[1] Basify with aqueous

to pH 8–9 to liberate the free base. -

Isolation: Extract with ethyl acetate, dry over

, and concentrate. -

Checkpoint (Self-Validation): The intermediate 2-amino-4-(4-ethylphenyl)thiazole must show a broad singlet (

) around 7.0 ppm and a characteristic thiazole C5-H singlet around 6.8–7.0 ppm in

-

Stage 2: Radical Nucleophilic Substitution (Sandmeyer)

Objective: Convert the C2-amine to C2-bromide via a diazonium intermediate. Note: This reaction utilizes anhydrous conditions to prevent hydrolysis to the thiazolone.

-

Reagents: 2-Amino-4-(4-ethylphenyl)thiazole (1.0 eq), Copper(II) Bromide (

, 1.5 eq), tert-Butyl Nitrite ( -

Procedure:

-

Suspend

in anhydrous MeCN under -

Add

dropwise at 0°C. -

Add the 2-aminothiazole intermediate portion-wise (solid or solution) while maintaining temperature < 10°C. Evolution of

gas will be observed. -

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Pour into 1M HCl (aqueous) to decompose copper complexes.

-

Purification: Extract with diethyl ether (preferred for volatility) or DCM. Wash with brine. Flash chromatography (Hexanes/EtOAc 95:5) is usually required to remove trace proto-demination byproducts.

-

Validation Criteria (QC)

-

1H NMR (CDCl3): Look for the disappearance of the

peak. The C5-H proton typically shifts downfield (approx 7.2–7.5 ppm) due to the electron-withdrawing nature of the bromine. -

Mass Spectrometry: The product must exhibit the characteristic 1:1 isotopic pattern of bromine (

) at m/z 267/269.

Reactivity & Applications in Drug Design

The this compound scaffold is not an endpoint but a gateway. Its reactivity profile is dominated by the C2-Br bond.

Mechanistic Reactivity Map

-

Suzuki-Miyaura Coupling:

-

Mechanism: Oxidative addition of Pd(0) into the C2-Br bond is facile due to the electron-deficient nature of the thiazole ring (similar to pyridine).

-

Utility: Used to attach heteroaryl or aryl groups to create bi-aryl systems common in kinase inhibitors (e.g., Dasatinib analogs).

-

-

Buchwald-Hartwig Amination:

-

Mechanism: Pd-catalyzed C-N bond formation.

-

Utility: Reintroduces an amine functionality but with complex substituents (e.g., piperazines, morpholines) often found in VCP inhibitors.

-

-

Lithium-Halogen Exchange:

-

Risk: Treatment with n-BuLi at -78°C generates the C2-lithio species. However, ring opening can occur if the temperature is not strictly controlled.

-

Data Table: Comparative Reactivity

| Reaction Type | Reagent at C2-Br | Catalyst System | Typical Yield |

| Suzuki Coupling | Aryl Boronic Acid | 85-95% | |

| Buchwald Amination | Secondary Amine | 70-85% | |

| SNAr | Primary Amine | None (Requires heat/MW) | 40-60% |

Expert Insight: While

References

-

Li, X., et al. (2013).[2] "Regioselective Synthesis of 2,4-Disubstituted Thiazoles." Chemistry - An Asian Journal, 8(7), 1408-1411.[2] (Contextual citation for Sandmeyer protocols on thiazoles).

-

Aitken, K. M., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. Retrieved from [Link] (Grounding for regioselectivity discussion).

Sources

Engineering the Thiazole Scaffold: A Technical Guide to the Synthesis and Biological Evaluation of Substituted Thiazoles

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its robust aromaticity, hydrogen-bonding capacity, and ability to act as a bioisostere for diverse functional groups[1]. Substituted thiazoles form the structural backbone of numerous FDA-approved therapeutics, ranging from the antineoplastic agents dasatinib and dabrafenib to the antiretroviral ritonavir and the antibiotic sulfathiazole[2][3][4].

This technical guide provides an in-depth mechanistic analysis of the biological activities of substituted thiazoles, coupled with field-proven, self-validating methodologies for their synthesis and in vitro evaluation. By understanding the causality behind structural modifications and assay conditions, researchers can accelerate the optimization of novel thiazole-based drug candidates.

Mechanistic Pathways & Biological Activity Profiles

Targeted Anticancer Activity

Substituted thiazoles exhibit profound antiproliferative effects by selectively inhibiting hyperactive kinase cascades. For instance, novel naphthalene-azine-thiazole hybrids (such as Compound 6a) have demonstrated potent inhibition of Phosphoinositide 3-kinase alpha (PI3Kα)[5]. By binding to the ATP pocket of PI3Kα, these thiazoles prevent the phosphorylation of PIP2 to PIP3. This starves the downstream AKT survival pathway, ultimately inducing apoptosis in ovarian cancer models like OVCAR-4[5].

Furthermore, thiazole derivatives have been successfully engineered as dual inhibitors of EGFR and BRAFV600E[2]. The incorporation of sulfonamide or nitro-aromatic moieties at the 2- and 4-positions of the thiazole ring creates a hydrogen-bonding network that mimics the interactions of native kinase substrates, yielding IC50 values in the low nanomolar range[2].

Fig 1: Mechanism of PI3Kα inhibition by substituted thiazoles leading to tumor cell apoptosis.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the thiazole nucleus is highly effective against multidrug-resistant pathogens. Substituted thiazoles target essential bacterial enzymes such as DNA gyrase and Glucosamine-6-phosphate (GlcN-6-P) synthase[3][4]. The lipophilicity of the thiazole ring facilitates penetration through complex bacterial cell walls, while specific substitutions (e.g., 3-carbonitrile or 4-aminobiphenyl groups) dictate the binding affinity to the target enzyme's active site, yielding broad-spectrum antimicrobial activity[3][4].

Synthetic Methodology: The Modified Hantzsch Protocol

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide[6]. While highly efficient, traditional refluxing conditions generate stoichiometric amounts of hydrobromic acid (HBr), which can catalyze the epimerization of stereogenic centers in amino acid-derived substrates[7]. To preserve enantiomeric purity and improve yields, a modified, base-mediated approach is employed[7].

Causality in Experimental Design

-

Solvent Selection: Methanol is utilized because its polar protic nature stabilizes the transient thioiminium intermediate formed during the initial SN2 attack[6].

-

Temperature Control & Base Addition: Conducting the reaction at ambient temperature or with mild heating in the presence of a weak base (e.g., Na2CO3) neutralizes the HBr byproduct immediately[6][7]. This prevents acid-catalyzed racemization and traps the hydroxythiazoline intermediate, which is subsequently dehydrated to form the aromatic thiazole[7].

Step-by-Step Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reagent Preparation: In a 20 mL scintillation vial, combine 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea[6]. (Rationale: A slight excess of thiourea ensures complete consumption of the alkylating agent).

-

Solvation: Add 5 mL of anhydrous methanol and a magnetic stir bar[6].

-

Controlled Heating: Heat the mixture on a stirring hot plate at 60°C–100°C for 30 minutes[6]. (Rationale: Mild heating provides the activation energy for the SN2 displacement while minimizing thermal degradation).

-

Neutralization & Precipitation: Remove from heat and cool to room temperature. Pour the mixture into a beaker containing 20 mL of 5% aqueous Na2CO3 and swirl to mix[6]. (Rationale: The weak base neutralizes the hydrobromide salt of the thiazole, reducing its aqueous solubility and forcing the free base to precipitate).

-

Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with distilled water to remove residual inorganic salts[6].

-

Purification: Spread the collected solid on a tared watchglass to air dry, followed by recrystallization or TLC verification (using 50% ethyl acetate/50% hexane)[6].

Fig 2: Step-by-step logical workflow of the modified Hantzsch thiazole synthesis.

Biological Evaluation Workflows

To validate the biological activity of synthesized thiazoles, robust, self-validating in vitro assays are required.

Protocol: In Vitro Antiproliferative Assay (MTT Method)

This protocol measures the IC50 of thiazole derivatives against cancer cell lines.

-

Cell Seeding: Seed cells (e.g., OVCAR-4) in a 96-well microtiter plate at a density of

cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. (Rationale: Allows cells to adhere and resume exponential growth). -

Compound Treatment: Dissolve the synthesized thiazole in DMSO to create a stock solution. Dilute with medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). (Rationale: High DMSO concentrations are inherently cytotoxic and will confound the viability data).

-

Incubation: Add 100 µL of the drug dilutions to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib or Alpelisib)[2][5]. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals).

-

Solubilization & Readout: Remove the medium and add 150 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) matching a 0.5 McFarland standard (approx.

CFU/mL)[3]. -

Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the thiazole compound in Mueller-Hinton broth, starting from 256 µg/mL down to 0.5 µg/mL[5][8].

-

Inoculation: Add 10 µL of the bacterial suspension to each well. Include a growth control (broth + bacteria) and a sterility control (broth only).

-

Incubation & Analysis: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the thiazole that completely inhibits visible bacterial growth[9].

Quantitative Data Summary

The following table synthesizes the biological activity metrics of recently developed substituted thiazoles, illustrating the versatility of the scaffold across different therapeutic areas.

| Compound Designation | Structural Features | Primary Biological Target | Key Activity Metric (IC50 / MIC) | Reference |

| Compound 6a | Naphthalene-azine-thiazole | PI3Kα | IC50 = 0.225 µM (OVCAR-4: 1.569 µM) | [5] |

| Compound 3f | 2,4-di-NO2-C6H3 thiazole | EGFR / BRAFV600E | GI50 = 37 nM (Cancer cell lines) | [2] |

| Compound V | Thiazole dual inhibitor | BRAFV600E / EGFR | IC50 = 107 nM (BRAF), 74 nM (EGFR) | [2] |

| Compound 37c | 3-carbonitrile thiazole | DNA Gyrase | MIC = 46.9 µg/mL (Antibacterial) | [3] |

| Compound 1 | 5-acetyl-4-methyl-1,3-thiazole | GlcN-6-P synthase | MIC = 1.25 mg/mL (B. cereus) | [4] |

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap Source: chemhelpasap.com URL:[Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC Source: nih.gov URL:[Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI Source: mdpi.com URL:[Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC Source: nih.gov URL:[Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: jchemrev.com URL:[Link]

-

Synthesis and antimicrobial evaluation of substituted thiazole compounds | Request PDF Source: researchgate.net URL:[Link]

-

Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives Source: researchgate.net URL:[Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold Source: arabjchem.org URL:[Link]

Sources

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of 4-Aryl-2-Bromothiazoles: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs.[3][4] The 4-aryl-2-bromothiazole motif, in particular, represents a versatile and highly valuable synthetic intermediate. The presence of the aryl group at the C4-position provides a scaffold for extensive structure-activity relationship (SAR) studies, while the reactive bromine atom at the C2-position serves as a linchpin for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 4-aryl-2-bromothiazoles, offering both foundational knowledge and practical insights for researchers in the field.

I. Synthesis of the 4-Aryl-2-Bromothiazole Core

The construction of the 4-aryl-2-bromothiazole scaffold can be approached through two primary strategies: the formation of the thiazole ring with the bromine atom already incorporated, or the post-synthetic modification of a pre-formed 4-arylthiazole.

The Hantzsch Thiazole Synthesis: A Classic Approach to the 4-Arylthiazole Core

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[5] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-arylthiazoles, a phenacyl bromide derivative is typically reacted with thiourea.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The α-haloketone possesses two electrophilic centers: the carbonyl carbon and the carbon bearing the halogen. The thioamide, in its tautomeric form, acts as a nucleophile through its sulfur atom. The initial step is a nucleophilic attack of the sulfur on the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic 2-amino-4-arylthiazole.

Caption: The Hantzsch Thiazole Synthesis Workflow.

From 2-Amino-4-Arylthiazole to 2-Bromo-4-Arylthiazole: The Sandmeyer-type Reaction

With the 2-amino-4-arylthiazole in hand, the introduction of the bromine atom at the C2-position can be efficiently achieved through a Sandmeyer-type reaction. This diazotization-bromination sequence provides a reliable method to replace the amino group with a bromine atom.

The reaction is typically carried out by treating the 2-aminothiazole with a nitrite source, such as n-butyl nitrite, in the presence of a copper(I) bromide catalyst. The nitrite generates a diazonium salt intermediate, which is then displaced by the bromide from the copper catalyst.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole [2]

This protocol provides a step-by-step methodology for the synthesis of a representative 4-aryl-2-bromothiazole.

Materials:

-

4-Phenyl-2-aminothiazole

-

Copper(I) bromide (CuBr)

-

Acetonitrile

-

n-Butyl nitrite

-

Ethyl acetate

-

0.1 M Ammonia solution

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.

-

With stirring, add n-butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol) to the solution.

-

Heat the reaction mixture to 60 °C (333 K). The reaction is typically complete within 15 minutes.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate (50 ml).

-

Wash the organic layer with 0.1 M ammonia solution (2 x 50 ml).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and evaporate the solvent in vacuo.

-

Purify the crude product by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.

-

The purified product can be crystallized from a 5% solution in heptane to yield 2-bromo-4-phenylthiazole.

Expected Yield: 53%[2]

II. Reactivity of the 2-Bromo-4-Arylthiazole Scaffold

The bromine atom at the C2-position of the 4-arylthiazole ring is the focal point of its reactivity, enabling a diverse range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[6]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is often substrate-dependent.

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-Arylthiazoles

| Reaction Name | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 75-95 | [7] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | [8] |

| Buchwald-Hartwig | Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to High | [4] |

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-position of the thiazole and various aryl or vinyl groups. The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is often crucial for efficient catalysis.[9]

The Sonogashira coupling provides a direct route to 2-alkynyl-4-arylthiazoles, which are valuable precursors for further transformations.[10] The reaction is co-catalyzed by copper(I) iodide, which facilitates the formation of a copper acetylide intermediate.

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4-arylthiazole derivatives with a wide range of primary and secondary amines.[4] The choice of ligand is critical, with bidentate ligands like Xantphos often providing good results.

III. Applications in Drug Discovery and Medicinal Chemistry

The 4-aryl-2-bromothiazole scaffold and its derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities. The ability to easily diversify the molecule at the C2 and C4 positions makes it an ideal template for generating libraries of compounds for high-throughput screening.

Anticancer Activity

A number of 4-arylthiazole derivatives have demonstrated potent anticancer activity. For instance, certain 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to inhibit tubulin polymerization, a clinically validated target for cancer chemotherapy.[5] The 4-aryl group often plays a crucial role in binding to the colchicine binding site of tubulin.

Antimicrobial Properties

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 4-arylthiazole have been reported to possess significant antibacterial and antifungal activities.[11][12] The nature of the substituent at the C2-position, which can be readily introduced from the 2-bromo precursor, often dictates the potency and spectrum of antimicrobial activity. For example, the introduction of a hydrazinyl moiety at the C2-position has led to compounds with promising antibacterial activity.[13][14]

Enzyme Inhibition

The rigid, planar structure of the 4-arylthiazole core makes it an attractive scaffold for the design of enzyme inhibitors. By strategically modifying the substituents, it is possible to achieve high affinity and selectivity for a particular enzyme target.

IV. Future Perspectives and Conclusion

The 4-aryl-2-bromothiazole scaffold continues to be a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the C2-bromo substituent provide a reliable platform for the generation of diverse molecular architectures. Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods for the derivatization of these compounds. Furthermore, the exploration of novel biological targets for 4-arylthiazole derivatives holds significant promise for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the core aspects of 4-aryl-2-bromothiazole chemistry, from synthesis to application, with the aim of empowering researchers to leverage the full potential of this remarkable scaffold in their scientific endeavors.

References

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis of 2–bromo–4–phenylthiazole. | Download Scientific Diagram. (n.d.). Retrieved February 27, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Systematic Review On Thiazole And Its Applications. (n.d.). Retrieved February 27, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

2-Bromothiazole - Chem-Impex. (n.d.). Retrieved February 27, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved February 27, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 27, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

-

BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES - Zenodo. (n.d.). Retrieved February 27, 2026, from [Link]

-

Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (n.d.). Retrieved February 27, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved February 27, 2026, from [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

-

(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Sonogashira Coupling - SynArchive. (n.d.). Retrieved February 27, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (n.d.). Retrieved February 27, 2026, from [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF. (n.d.). Retrieved February 27, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). Retrieved February 27, 2026, from [Link]

-

The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Retrieved February 27, 2026, from [Link]

-